(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
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Overview
Description
(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound is characterized by the presence of a chloro and fluoro substituent on a dihydrobenzo[b]furan ring system, which is further functionalized with an amine group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a halogenated phenol, followed by the introduction of the amine group. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
(3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- 6-Chloro-2,3-dihydrobenzo[B]furan-3-ylamine
- 5-Fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- 6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan
Uniqueness: The presence of both chloro and fluoro substituents in (3S)-6-Chloro-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. The stereochemistry also plays a crucial role in its activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H7ClFNO |
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Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3S)-6-chloro-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI Key |
AJEJEEYUCLADRJ-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=CC(=C(C=C2O1)Cl)F)N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Cl)F)N |
Origin of Product |
United States |
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